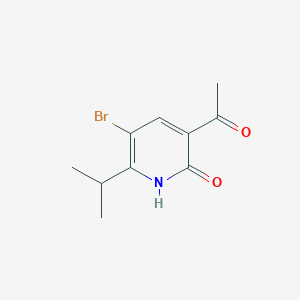
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, bromo, and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by acetylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The acetyl and bromo groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The molecular pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-acetyl-5-chloro-6-propan-2-yl-1H-pyridin-2-one: Similar structure but with a chloro group instead of a bromo group.
3-acetyl-5-bromo-6-ethyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the propan-2-yl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-5(2)9-8(11)4-7(6(3)13)10(14)12-9/h4-5H,1-3H3,(H,12,14) |
InChI Key |
SNRHTLZEYDVOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=O)N1)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















